
N-(1-methoxybutan-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methoxybutan-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, commonly known as MPHP-2201, is a synthetic cannabinoid that has gained attention in the research community due to its potential therapeutic applications. This compound belongs to the pyrrolidine class of synthetic cannabinoids and is structurally similar to other compounds in this class, such as THJ-018 and THJ-2201.
Mecanismo De Acción
MPHP-2201 acts as a full agonist at the cannabinoid receptors CB1 and CB2. This means that it binds to these receptors and activates them, resulting in a range of physiological effects.
Biochemical and Physiological Effects
The activation of CB1 and CB2 receptors by MPHP-2201 results in a range of physiological effects, including analgesia, sedation, and changes in appetite and mood. MPHP-2201 has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MPHP-2201 is that it is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that its effects on the body are not well understood, which makes it difficult to predict its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on MPHP-2201. One area of interest is its potential as a treatment for inflammatory diseases. Another area of interest is its potential as an analgesic for chronic pain. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of MPHP-2201 involves the reaction of 2-phenylacetyl chloride with pyrrolidine-2-carboxamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-methoxybutan-2-amine to yield MPHP-2201.
Aplicaciones Científicas De Investigación
MPHP-2201 has been the subject of several studies that have investigated its potential therapeutic applications. One study found that this compound has anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that MPHP-2201 has analgesic properties, which could make it useful in the treatment of chronic pain.
Propiedades
IUPAC Name |
N-(1-methoxybutan-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-15(13-23-2)19-18(22)16-10-7-11-20(16)17(21)12-14-8-5-4-6-9-14/h4-6,8-9,15-16H,3,7,10-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSARAAJIMUWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)

![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
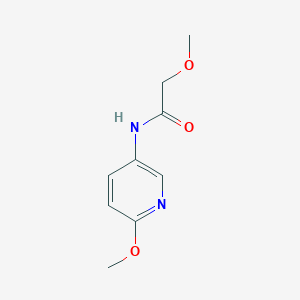
![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)
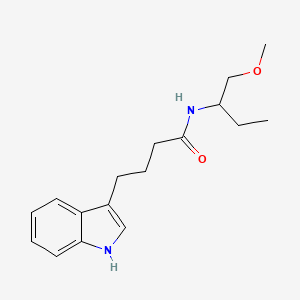
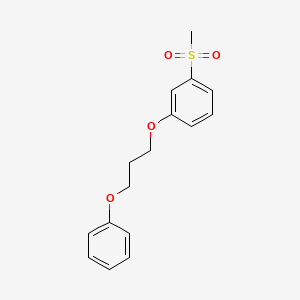
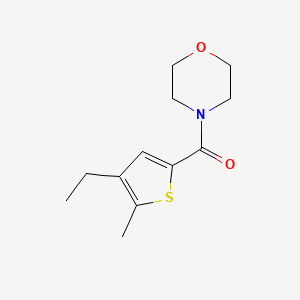
![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)
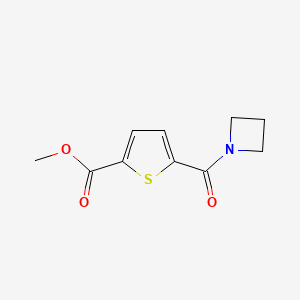
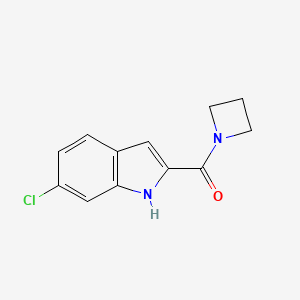
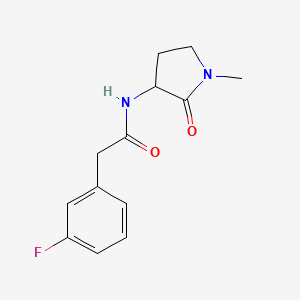
![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)